molecular formula C18H18ClF3N2O3S B3669969 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3669969
M. Wt: 434.9 g/mol
InChI Key: KQOJVUDABIRFSL-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The presence of the trifluoromethyl group (CF3) and the chloro group (Cl) suggests that this compound could have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The trifluoromethyl and chloro groups might be introduced using specific reagents or through the use of pre-functionalized starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of those atoms in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide functional group, as well as the electron-withdrawing trifluoromethyl and chloro groups. These groups could direct and influence chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would involve interaction with a biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and investigating its potential uses. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-11-4-5-12(2)15(8-11)23-17(25)10-24(28(3,26)27)16-9-13(18(20,21)22)6-7-14(16)19/h4-9H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOJVUDABIRFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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